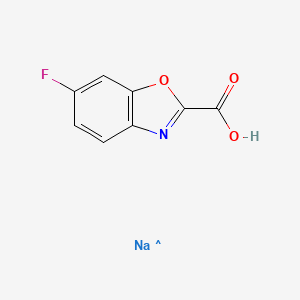

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt

Description

Properties

Molecular Formula |

C8H4FNNaO3 |

|---|---|

Molecular Weight |

204.11 g/mol |

InChI |

InChI=1S/C8H4FNO3.Na/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12;/h1-3H,(H,11,12); |

InChI Key |

VULGOWZYBXCJNU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=N2)C(=O)O.[Na] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of benzoxazole derivatives typically involves:

- Formation of the benzoxazole ring via cyclization of appropriate ortho-substituted phenols or anilines with carboxylic acid derivatives or acid chlorides.

- Introduction of fluorine substituents either by using fluorinated starting materials or by selective fluorination.

- Conversion of the carboxylic acid group to the sodium salt by neutralization with sodium hydroxide or sodium alkoxide.

Specific Preparation Approaches for 6-Fluoro-1,3-benzoxazole-2-carboxylic Acid; Sodium Salt

Cyclization of Fluorinated Precursors

A common approach to prepare 6-fluoro-1,3-benzoxazole involves cyclization of 2-hydroxy-4-fluorobenzoic acid derivatives or their acid chlorides with appropriate amines or hydroxylamine derivatives under acidic or basic conditions.

- The acid chloride of a fluorinated benzoic acid is reacted with 2-hydroxyaniline or 2-hydroxybenzoic acid derivatives.

- Cyclization is promoted by heating under acidic conditions or using dehydrating agents.

- This step forms the benzoxazole ring with the fluorine atom positioned at the 6-position on the benzene ring.

Conversion to Sodium Salt

The sodium salt form is typically prepared by neutralizing the free 6-fluoro-1,3-benzoxazole-2-carboxylic acid with sodium hydroxide in aqueous or alcoholic media:

- Dissolve the acid in water or a water/alcohol mixture.

- Slowly add sodium hydroxide solution until the pH reaches neutral or slightly basic.

- Isolate the sodium salt by crystallization or lyophilization.

This step improves solubility and bioavailability for pharmaceutical applications.

Representative Reaction Conditions and Yields

Research Findings and Analytical Characterization

- The benzoxazole derivatives synthesized via these routes have been characterized by proton nuclear magnetic resonance, carbon NMR, high-performance liquid chromatography, and elemental analysis to confirm structure and purity.

- The fluorine substitution at the 6-position enhances biological activity and solubility, making the sodium salt form particularly useful in medicinal chemistry.

- The one-pot alkali metal hydroxide method reduces environmental impact and simplifies industrial synthesis compared to traditional triethylamine-based methods.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional multi-step | Fluorinated benzoic acid, oxalyl chloride, 2-hydroxyaniline, acid or base for cyclization | Sequential steps with isolation of intermediates | Well-established, high purity | Multi-step, time-consuming, uses toxic reagents |

| One-pot alkali hydroxide method | Fluorinated benzoyl derivative, hydroxylamine hydrochloride, KOH/NaOH, methanol | 40-45 °C, 5-72 h, acidification, filtration | Simple, environmentally friendly, high yield, low cost | Requires careful control of reaction conditions |

| Neutralization to sodium salt | 6-Fluoro-1,3-benzoxazole-2-carboxylic acid, NaOH | Ambient to mild heating | Improves solubility and bioavailability | None significant |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to bind to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Positional Isomers: 5-Fluoro-1,3-benzoxazole-2-carboxylic Acid; Sodium Salt

The 5-fluoro-1,3-benzoxazole-2-carboxylic acid; sodium salt (CAS 942473-89-4) differs only in the position of the fluorine substituent (5- vs. 6-position). This positional isomerism significantly alters electronic distribution and steric interactions:

- Biological Activity: Fluorine position impacts metabolic stability and target affinity. For example, 6-fluoro derivatives in quinolones (e.g., enrofloxacin) show enhanced antibacterial activity compared to other positional isomers .

- Physicochemical Properties : Both isomers share similar solubility due to the sodium salt, but melting points and crystal packing may differ due to fluorine placement .

Table 1: Comparison of 5-Fluoro and 6-Fluoro Benzoxazole Sodium Salts

| Property | 6-Fluoro Isomer (CAS 3507-17-3) | 5-Fluoro Isomer (CAS 942473-89-4) |

|---|---|---|

| Fluorine Position | 6-position | 5-position |

| Molecular Weight | 203.12 g/mol (acid form) | 203.12 g/mol (acid form) |

| Solubility (Water) | High (sodium salt) | High (sodium salt) |

| Biological Applications | Anticancer, antimicrobial | Under investigation |

Heterocycle Variants: Benzothiazole and Quinoline Derivatives

Benzothiazole Derivatives

6-Fluoro-1,3-benzothiazole-2-carboxylic acid derivatives (e.g., ethyl 2-amino-1,3-benzothiazole-6-carboxylate) replace the oxygen atom in benzoxazole with sulfur. Key differences include:

- Biological Activity : Benzothiazoles are explored as proteasome inhibitors and anticancer agents, whereas benzoxazole derivatives may target different pathways (e.g., pyrimidine biosynthesis inhibition) .

Quinolinecarboxylic Acid Derivatives

Enrofloxacin sodium (CAS 266346-15-0), a 6-fluoro-4-quinolinecarboxylic acid sodium salt, shares the 6-fluoro substituent but differs in core structure:

- Mechanism: Enrofloxacin inhibits bacterial DNA gyrase, whereas benzoxazole derivatives like NSC 368390 (a quinoline analog) inhibit dihydroorotate dehydrogenase in pyrimidine biosynthesis .

- Applications : Enrofloxacin is used in veterinary medicine, while 6-fluoro benzoxazole derivatives are investigated for human solid tumors .

Table 2: Comparison of Heterocyclic Sodium Salts

| Compound | Core Structure | Key Substituents | Primary Application |

|---|---|---|---|

| 6-Fluoro-1,3-benzoxazole | Benzoxazole | 6-F, COONa | Anticancer research |

| Enrofloxacin sodium | Quinoline | 6-F, 7-piperazinyl, COONa | Veterinary antibacterial |

| NSC 368390 | Quinoline | 6-F, biphenyl, COONa | Solid tumor therapy |

| Benzothiazole derivative | Benzothiazole | 6-F, COOEt | Proteasome inhibition |

Mechanistic and Pharmacological Insights

- Anticancer Activity: NSC 368390 (a 6-fluoro quinolinecarboxylic acid sodium salt) inhibits dihydroorotate dehydrogenase, depleting uridine/cytidine triphosphate pools and blocking RNA/DNA synthesis . The benzoxazole analog’s mechanism remains under study but may involve similar nucleotide biosynthesis pathways.

- Antimicrobial Activity: Fluorine at the 6-position in quinolones enhances DNA gyrase binding . Benzoxazole derivatives with 6-fluoro groups could mimic this but require structural optimization for target specificity.

Biological Activity

6-Fluoro-1,3-benzoxazole-2-carboxylic acid; sodium salt (CAS Number: 2387596-61-2) is a compound that belongs to the benzoxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies and findings related to its pharmacological properties.

- Name : 6-Fluoro-1,3-benzoxazole-2-carboxylic acid; sodium salt

- Molecular Formula : C8H4FNO3

- CAS Number : 2387596-61-2

- Purity : ≥97%

- Storage Conditions : Room temperature

Biological Activities

The biological activities of 6-Fluoro-1,3-benzoxazole derivatives have been extensively studied, revealing a range of pharmacological effects:

1. Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies comparing the cytotoxic effects of different benzoxazole compounds demonstrated that certain analogs showed potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for some related compounds were as follows:

| Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |

|---|---|---|

| UK-1 | 31 ± 5 | 17 ± 2 |

| Benzoxazole Carboxylic Acid | Not cytotoxic at 50 μM | Not cytotoxic at 50 μM |

These findings suggest that while some derivatives exhibit promising anticancer properties, others like the benzoxazole carboxylic acid show limited cytotoxicity .

2. Antimicrobial Activity

Benzoxazoles, including the sodium salt of 6-fluoro-1,3-benzoxazole-2-carboxylic acid, have demonstrated antimicrobial properties. They are known to interact effectively with biological receptors, contributing to their ability to inhibit the growth of various pathogens .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzoxazole derivatives. For example, compounds with structural similarities to 6-fluoro-1,3-benzoxazole have been shown to inhibit neuroinflammatory processes and protect neuronal cells from oxidative stress . The mechanism involves blocking key signaling pathways such as NF-kB and reducing reactive oxygen species (ROS) production.

Case Studies and Research Findings

Several research articles have documented the biological activities of benzoxazole derivatives:

- A study published in RSC Advances reported that benzoxazoles possess a broad spectrum of biological activities including anti-inflammatory and antioxidant effects .

- Another investigation found that specific benzoxazole analogs exhibited significant inhibition of acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for preparing 6-fluoro-1,3-benzoxazole-2-carboxylic acid;sodium salt, and how do reaction conditions influence yield?

- Methodological Answer : The sodium salt is typically synthesized via neutralization of the carboxylic acid precursor (6-fluoro-1,3-benzoxazole-2-carboxylic acid) with sodium hydroxide. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of the acid and facilitate salt formation .

- Stoichiometry : A 1:1 molar ratio of acid to NaOH ensures complete deprotonation without excess base, which may degrade the benzoxazole ring .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (>95%), confirmed by HPLC .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solubility : The sodium salt exhibits improved aqueous solubility (~50 mg/mL at 25°C) compared to the free acid. For hydrophobic media, use DMSO as a co-solvent (≤5% v/v to avoid cytotoxicity) .

- Stability : Store lyophilized powder at -20°C in anhydrous conditions. Aqueous solutions (pH 7.4) degrade by <10% over 48 hours at 4°C; monitor via UV-Vis (λmax = 270 nm) .

II. Advanced Research Questions

Q. What spectroscopic and computational methods are most effective for resolving structural ambiguities in fluorinated benzoxazole derivatives?

- Methodological Answer :

- <sup>19</sup>F NMR : Provides direct evidence of fluorine substitution patterns (δ = -110 to -120 ppm for aromatic F) .

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict vibrational frequencies (e.g., C-F stretching at 1250–1300 cm<sup>-1</sup> in IR) and validate against experimental data .

- X-ray Crystallography : Resolves crystal packing and confirms the sodium ion coordination to the carboxylate group (bond length ~2.3 Å) .

Q. How do pH and temperature variations affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- pH Dependence : At pH > 9, the carboxylate group stabilizes the benzoxazole ring, reducing hydrolysis. At pH < 5, protonation increases electrophilicity at C-2, accelerating reactions with amines (e.g., kobs = 0.15 min<sup>-1</sup> at pH 3) .

- Temperature : Arrhenius plots (25–60°C) reveal an activation energy (Ea) of 45 kJ/mol for ring-opening reactions. Use controlled heating (e.g., microwave-assisted synthesis) to minimize side products .

Q. What strategies mitigate conflicting data in biological activity studies, such as inconsistent IC50 values across assays?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for sodium salt counterion effects, which may alter membrane permeability .

- Metabolite Screening : LC-MS/MS identifies hydrolyzed products (e.g., free acid) that may contribute to off-target effects .

- Dose-Response Redundancy : Perform triplicate experiments with internal standards (e.g., fluoxetine for neuroactivity assays) to normalize inter-lab variability .

IV. Critical Considerations

- Contradictions in Toxicity Data : While structurally similar sodium salts (e.g., sodium fluoroacetate) show acute toxicity (PAC-3 = 5 mg/m³) , preliminary studies on this compound suggest lower bioaccumulation potential. Always conduct in vivo assays with rigorous safety protocols .

- Stereochemical Impacts : The sodium ion’s coordination geometry may influence binding to chiral targets (e.g., enzymes). Compare racemic and enantiopure forms in activity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.